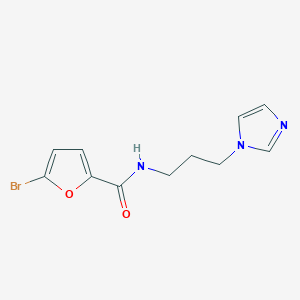
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride is a synthetic organic compound that belongs to the isoquinoline class. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, ethyl, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes and amines, which undergo condensation reactions to form the isoquinoline core. Subsequent steps may involve alkylation, methylation, and methoxylation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst use to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the aromatic ring or the nitrogen atom in the isoquinoline structure, potentially forming dihydroisoquinolines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce dihydroisoquinolines.
Aplicaciones Científicas De Investigación
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural complexity.
Medicine: Could be investigated for pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the aromatic ring.
Isoquinoline: The parent compound of the class, lacking the additional functional groups.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Uniqueness
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
IUPAC Name |
3,3-diethyl-6,7-dimethoxy-1-(4-methylphenyl)-4H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c1-6-22(7-2)14-17-12-19(24-4)20(25-5)13-18(17)21(23-22)16-10-8-15(3)9-11-16;/h8-13H,6-7,14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFNQRCCSNWZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC(=C(C=C2C(=N1)C3=CC=C(C=C3)C)OC)OC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(3,3-DIPHENYLPROPYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5254061.png)
![1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5254074.png)
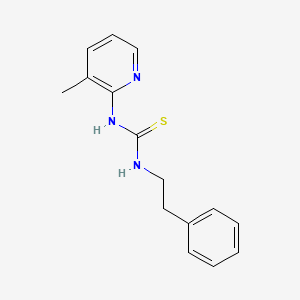
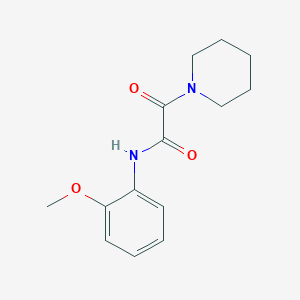
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5254096.png)
![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B5254100.png)
![methyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5254113.png)
![3-chloro-4-[2-(phenylthio)ethoxy]benzaldehyde](/img/structure/B5254119.png)
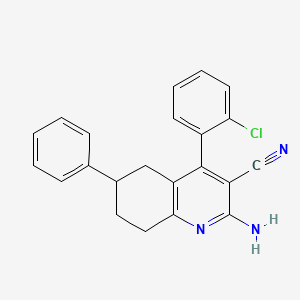
![methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B5254136.png)
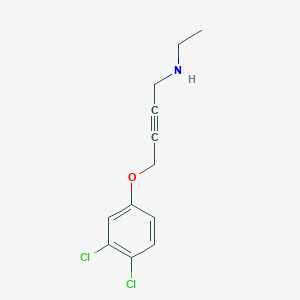
![5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5254162.png)
![ethyl 7-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5254168.png)
